N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide
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Overview
Description
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dihydropyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Dihydropyridinone Moiety: This involves the cyclization of appropriate precursors under specific conditions to form the dihydropyridinone ring.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine itself.
Sulfonyl Compounds: Compounds containing the sulfonyl group, such as sulfonamides.
Dihydropyridinone Derivatives: Compounds containing the dihydropyridinone moiety.
Uniqueness
N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-ethyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-23(17-9-5-3-6-10-17)20(25)16-21-15-18(11-12-19(21)24)28(26,27)22-13-7-4-8-14-22/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJJSDFRAQCZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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